molecular formula C11H11BrF3NO3 B1374315 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide CAS No. 1309682-55-0

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No. B1374315
CAS RN: 1309682-55-0
M. Wt: 342.11 g/mol
InChI Key: RTWDWFOGKBQFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide, commonly known as 4-BHET, is a novel and highly versatile chemical compound that has a wide range of applications in scientific research. It has been studied extensively in recent years and is used in a variety of scientific disciplines, including biochemistry, organic chemistry, and pharmacology. 4-BHET has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Antiarrhythmic Activity

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide has been explored in the synthesis of compounds with potential antiarrhythmic activity. Research in this area has shown that benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain exhibit oral antiarrhythmic activity in mice. Notably, compounds like flecainide acetate have been derived from this group and progressed to clinical trials as antiarrhythmics (Banitt, Bronn, Coyne, & Schmid, 1977).

Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives

Studies have focused on synthesizing and characterizing derivatives of 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide, such as N-allyl-3-chloro-N-(piperidin-4-yl)benzamide. These compounds have been investigated for their potential as non-peptide CCR5 antagonists, with structures characterized using various spectroscopic methods (Cheng De-ju, 2014).

Copper-catalyzed Synthesis of Amide Linked 1,2,3-triazoles

Research has also delved into the copper-catalyzed synthesis of amide-linked 1,2,3-triazoles using compounds like 4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide. These studies focus on the efficient synthesis of these compounds, characterized by various analytical techniques, highlighting the compound's role in creating complex molecular structures (Asgari et al., 2021).

properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3/c12-8-2-1-7(10(18)16-3-4-17)5-9(8)19-6-11(13,14)15/h1-2,5,17H,3-4,6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWDWFOGKBQFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCO)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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